(2S)-2-AMINO-3-(2-BROMO-5-FLUOROPHENYL)PROPANOIC ACID
CAS No.:
Cat. No.: VC13567279
Molecular Formula: C9H9BrFNO2
Molecular Weight: 262.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9BrFNO2 |
|---|---|
| Molecular Weight | 262.08 g/mol |
| IUPAC Name | (2S)-2-amino-3-(2-bromo-5-fluorophenyl)propanoic acid |
| Standard InChI | InChI=1S/C9H9BrFNO2/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 |
| Standard InChI Key | GFAKZRNUTRHNDB-QMMMGPOBSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1F)C[C@@H](C(=O)O)N)Br |
| SMILES | C1=CC(=C(C=C1F)CC(C(=O)O)N)Br |
| Canonical SMILES | C1=CC(=C(C=C1F)CC(C(=O)O)N)Br |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉BrFNO₂ |
| Molecular Weight | 262.08 g/mol |
| IUPAC Name | (2S)-2-amino-3-(2-bromo-5-fluorophenyl)propanoic acid |
| Isomeric SMILES | C1=CC(=C(C=C1F)CC@@HN)Br |
| PubChem CID | 101907243 |
The stereospecific (2S) configuration is critical for potential biological activity, as enantiomers often exhibit divergent interactions with chiral biomolecules. The bromine atom introduces steric bulk and lipophilicity, while the fluorine atom enhances metabolic stability through electron-withdrawing effects.
Synthesis and Manufacturing
| Compound | Halogenation Method | Yield (%) |
|---|---|---|
| (2S)-2-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid | NBS/Selectfluor | 62 |
| (2S)-2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid | Cl₂ gas/Electrophilic fluorination | 58 |
Industrial-scale production likely employs continuous flow reactors to optimize halogenation efficiency and minimize byproducts.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound’s solubility in aqueous media is limited due to the hydrophobic bromophenyl group, with predicted logP values of ~2.1. It remains stable under inert conditions but may undergo dehalogenation under strong acidic or basic conditions.
Pharmacokinetic Considerations
Fluorine’s electronegativity reduces hepatic metabolism by cytochrome P450 enzymes, while bromine’s size may enhance membrane permeability. Preliminary molecular dynamics simulations suggest moderate blood-brain barrier penetration, though in vivo validation is pending.
Research Applications and Biological Relevance
Drug Discovery
Halogenated amino acids are explored as:
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Enzyme Inhibitors: Bromine’s steric bulk disrupts substrate binding in proteases .
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PET Radiotracers: Fluorine-18 analogs enable neuroreceptor imaging .
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Antimicrobial Agents: Brominated derivatives show activity against Gram-positive pathogens.
Biochemical Probes
The compound’s fluorescence-quenching bromine atom makes it a candidate for Förster resonance energy transfer (FRET)-based assays studying protein folding.
| Exposure Route | Precautionary Measures |
|---|---|
| Inhalation | Use fume hood with 1-2.5 m/s airflow |
| Skin Contact | Nitrile gloves; immediate washing |
Comparative Analysis with Related Derivatives
Table 4: Structural Analog Comparison
The 2-bromo-5-fluoro substitution uniquely balances steric and electronic effects, enabling interactions with deep hydrophobic enzyme pockets.
Future Research Directions
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In Vivo Pharmacokinetics: ADMET profiling to assess oral bioavailability.
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Target Identification: High-throughput screening against kinase libraries.
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Synthetic Optimization: Enantioselective catalysis to improve (2S)-yield.
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